1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one 1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14773343
InChI: InChI=1S/C23H24ClN3O3/c24-18-6-8-19(9-7-18)30-16-23(29)27-13-11-26(12-14-27)22(28)10-5-17-15-25-21-4-2-1-3-20(17)21/h1-4,6-9,15,25H,5,10-14,16H2
SMILES:
Molecular Formula: C23H24ClN3O3
Molecular Weight: 425.9 g/mol

1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

CAS No.:

Cat. No.: VC14773343

Molecular Formula: C23H24ClN3O3

Molecular Weight: 425.9 g/mol

* For research use only. Not for human or veterinary use.

1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one -

Specification

Molecular Formula C23H24ClN3O3
Molecular Weight 425.9 g/mol
IUPAC Name 1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Standard InChI InChI=1S/C23H24ClN3O3/c24-18-6-8-19(9-7-18)30-16-23(29)27-13-11-26(12-14-27)22(28)10-5-17-15-25-21-4-2-1-3-20(17)21/h1-4,6-9,15,25H,5,10-14,16H2
Standard InChI Key HBIPDXNYDAIBRN-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)Cl

Introduction

1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a piperazine ring, an indole moiety, and a chlorophenoxyacetyl group. The molecular formula of this compound is reported as C23H24ClN3O3, with a molecular weight of approximately 425.9 g/mol .

Structural Features and Biological Significance

The structural components of 1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one are crucial for its potential biological activities. The piperazine ring and indole moiety are known for their roles in various pharmacological processes, including interactions with receptors and enzymes in the central nervous system. The chlorophenoxyacetyl group may enhance these interactions, potentially leading to therapeutic effects.

Key Structural Features:

  • Piperazine Ring: Known for its presence in compounds with diverse pharmacological properties, including antipsychotic, antidepressant, and anxiolytic effects.

  • Indole Moiety: Common in compounds involved in numerous biological processes.

  • Chlorophenoxyacetyl Group: May enhance interactions with biological targets.

Synthesis Steps:

  • Starting Materials: Typically involve piperazine and indole derivatives.

  • Reaction Conditions: Temperature, solvent, and reaction time are critical for optimizing yield and purity.

  • Analytical Techniques: NMR and MS are used for structural confirmation.

Potential Applications and Research Findings

1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is of interest for its potential pharmacological applications, particularly in targeting receptors in the central nervous system. Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including interactions with receptors and enzymes.

Potential Biological Activities:

  • Receptor Interactions: May interact with specific receptors in the central nervous system.

  • Enzyme Interactions: Potential for modulating enzyme activity.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one, highlighting the diversity within this class of molecules.

Compound NameStructure FeaturesUnique Aspects
1-{4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl}-3-(2-methylindol-3-yl)propan-1-oneSimilar piperazine and indole structureMethyl substitution on indole
2-{[4-(2-(4-chlorophenoxy)acetyl)piperazin-1-yl]methyl}-3-(2-propanoylphenyl)quinazolinQuinazoline instead of indolePotentially different biological activity
3-{4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl}-1-propylquinoxalineQuinoxaline structureDifferent nitrogen heterocycles

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator